molecular formula C16H20N2O B271021 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one

4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one

Cat. No.: B271021
M. Wt: 256.34 g/mol
InChI Key: UCUBQIVFNNCLFZ-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one is a heterocyclic compound that features a phthalazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the phthalazinone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazinone derivatives, such as:

Uniqueness

What sets 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group on the phenyl ring may enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one

InChI

InChI=1S/C16H20N2O/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(19)18-17-15/h7-10,13-14H,2-6H2,1H3,(H,18,19)

InChI Key

UCUBQIVFNNCLFZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3

Origin of Product

United States

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